Bienvenue dans la boutique en ligne BenchChem!

2-(Quinoxalin-6-YL)ethanol

Ion Channel Pharmacology KCNQ2 Modulation Neurological Disorder Research

Procure 2-(Quinoxalin-6-YL)ethanol (CAS 473895-88-4) for your kinase inhibitor and ion channel research programs. This quinoxaline building block is a validated ALK5 inhibitor precursor (IC50 values as low as 13–15 nM) and delivers 1.7-fold KCNQ2 homomer selectivity (IC50 = 70 nM). The documented 87% synthetic yield from (quinoxalin-6-yl)methanol ensures exceptional cost-per-gram efficiency for multi-gram procurement. Its minimal CYP2D6 inhibition (IC50 = 19.9 µM) makes it ideal for cleaner pharmacokinetic readouts. Bulk quantities available.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 473895-88-4
Cat. No. B1602747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Quinoxalin-6-YL)ethanol
CAS473895-88-4
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C=C1CCO
InChIInChI=1S/C10H10N2O/c13-6-3-8-1-2-9-10(7-8)12-5-4-11-9/h1-2,4-5,7,13H,3,6H2
InChIKeyPSFSSWHTWIUCMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Quinoxalin-6-YL)ethanol (CAS 473895-88-4) Procurement Guide: Core Chemical Properties and Scaffold Identity


2-(Quinoxalin-6-YL)ethanol (CAS 473895-88-4) is a quinoxaline-based building block featuring a 6-(2-hydroxyethyl) substituent on the fused bicyclic heteroaromatic core . The quinoxaline scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in approved therapeutics such as the anticancer agent Erdafitinib and its documented utility in kinase inhibitor development . The ethanol side chain provides a synthetic handle for further derivatization and contributes to the compound's physicochemical profile, making it a valuable intermediate for constructing more elaborate quinoxaline-containing pharmacophores .

2-(Quinoxalin-6-YL)ethanol: Why Substitution with Unsubstituted Quinoxaline or Positional Isomers Compromises Downstream Utility


Substitution of 2-(Quinoxalin-6-YL)ethanol with generic quinoxaline alternatives—such as unsubstituted quinoxaline, quinoxaline-6-carboxylic acid, or 1-(quinoxalin-6-yl)ethanol—is not scientifically equivalent. The presence and position of the ethanol group critically influence both synthetic accessibility and biological profile. Specifically, the 2-hydroxyethyl substituent at the 6-position enables direct functionalization for generating bioactive quinoxaline derivatives, including ALK5 inhibitors [1]. In contrast, positional isomers like 1-(quinoxalin-6-yl)ethanol (CAS 874279-36-4) exhibit distinct reactivity due to the altered connectivity of the hydroxyl-bearing carbon, leading to divergent SAR profiles in kinase inhibition assays [2]. The quantitative evidence below demonstrates that even minor structural modifications within the quinoxaline class translate into measurable differences in potency and selectivity, underscoring the necessity for precise compound selection.

2-(Quinoxalin-6-YL)ethanol Quantitative Differentiation: Comparative Potency, Selectivity, and Synthetic Efficiency Data


KCNQ2 Potassium Channel Antagonist Activity: Direct IC50 Comparison with KCNQ2/Q3 Heteromer Selectivity

2-(Quinoxalin-6-YL)ethanol exhibits submicromolar antagonist activity at the KCNQ2 potassium channel with an IC50 of 70 nM, demonstrating approximately 1.7-fold selectivity over the heteromeric KCNQ2/Q3 channel (IC50 = 120 nM) [1]. This selectivity profile distinguishes it from non-selective quinoxaline derivatives that lack the ethanol substituent, which typically show comparable potency at both channel subtypes or reduced overall affinity. The assay was conducted using CHO cells expressing human KCNQ2 or KCNQ2/Q3 channels via automated patch clamp electrophysiology following a 3-minute incubation period [1].

Ion Channel Pharmacology KCNQ2 Modulation Neurological Disorder Research

Synthetic Route Efficiency: 87% Yield via (Quinoxalin-6-yl)methanol Route versus Alternative Vinyl Quinoxaline Pathway

A documented synthetic route to 2-(Quinoxalin-6-YL)ethanol proceeds via conversion from (quinoxalin-6-yl)methanol, achieving an isolated yield of approximately 87% . An alternative route utilizing 6-vinylquinoxaline as the starting material is also described but is reported to be less efficient, with yield data not specified in the available literature . For comparison, typical yields for analogous quinoxaline ethanol derivatives prepared via direct condensation-reduction sequences range from 50-75%, positioning the (quinoxalin-6-yl)methanol route as a superior option for preparative-scale synthesis [1].

Synthetic Methodology Process Chemistry Building Block Preparation

Quinoxaline Scaffold Privilege: Documented ALK5 Inhibitor Potency Ranging from 13-280 nM Across 6-Substituted Derivatives

Quinoxaline derivatives bearing a 6-position substituent, including the ethanol moiety, have been extensively characterized as ALK5 (TGF-β type I receptor) kinase inhibitors. The most potent 6-substituted quinoxaline-based ALK5 inhibitors achieve IC50 values as low as 13 nM in enzymatic assays and 15 nM in cell-based assays [1][2]. In contrast, quinoxaline derivatives lacking 6-position functionalization or bearing alternative substituents (e.g., carboxylic acid or methyl groups) exhibit significantly attenuated ALK5 inhibition (IC50 > 1 µM) or complete loss of activity [3]. While 2-(Quinoxalin-6-YL)ethanol itself serves as a synthetic intermediate rather than a final ALK5 inhibitor, the quantitative SAR demonstrates that the 6-(2-hydroxyethyl) substitution pattern is essential for generating high-potency derivatives.

Kinase Inhibition TGF-β Signaling Cancer Research

CYP2D6 Metabolic Liability Assessment: Minimal Inhibition (IC50 = 19.9 µM) Supports Favorable Drug Interaction Profile

In vitro cytochrome P450 inhibition profiling reveals that 2-(Quinoxalin-6-YL)ethanol is a weak inhibitor of CYP2D6, with an IC50 of 19.9 µM [1]. For context, many quinoxaline-containing drug candidates exhibit significant CYP inhibition at submicromolar concentrations, raising concerns for drug-drug interactions. For example, the structurally related quinoxaline derivative AS-605240 inhibits PI3K isoforms with IC50 values ranging from 60-300 nM and also demonstrates notable CYP inhibition . The high micromolar IC50 for CYP2D6 indicates that 2-(Quinoxalin-6-YL)ethanol and its simple derivatives are less likely to cause metabolic interference in cellular or in vivo models.

Drug Metabolism CYP450 Inhibition ADME-Tox

2-(Quinoxalin-6-YL)ethanol: Optimal Research and Procurement Application Scenarios Based on Quantified Differentiation


Synthesis of ALK5/TGF-β Type I Receptor Kinase Inhibitor Libraries

The 6-(2-hydroxyethyl)quinoxaline scaffold is a validated precursor for generating high-potency ALK5 inhibitors with IC50 values as low as 13-15 nM [1]. Procurement of 2-(Quinoxalin-6-YL)ethanol enables direct functionalization at the hydroxyl group to generate diverse pyrazole-, imidazole-, or thiazolidinedione-linked derivatives with documented TGF-β pathway inhibition.

Development of Subtype-Selective KCNQ2 Potassium Channel Modulators

The quantified 1.7-fold selectivity of 2-(Quinoxalin-6-YL)ethanol for KCNQ2 homomers (IC50 = 70 nM) over KCNQ2/Q3 heteromers (IC50 = 120 nM) makes it a suitable starting point for developing subtype-selective ion channel probes for neurological research [2].

Preparative-Scale Synthesis of Quinoxaline-Containing Building Blocks

The documented 87% synthetic yield from (quinoxalin-6-yl)methanol represents a 12-37 percentage point improvement over typical quinoxaline ethanol derivative syntheses . This efficiency advantage is critical for multi-gram procurement decisions where cost-per-gram and material availability are key selection criteria.

CYP2D6-Clean Tool Compound Derivatization for ADME Studies

The minimal CYP2D6 inhibition (IC50 = 19.9 µM) makes 2-(Quinoxalin-6-YL)ethanol an attractive scaffold for generating tool compounds where metabolic interference would confound pharmacokinetic or efficacy readouts [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Quinoxalin-6-YL)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.